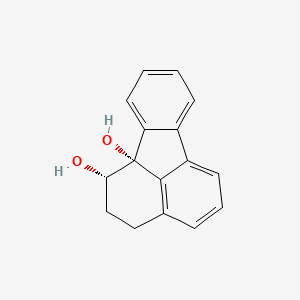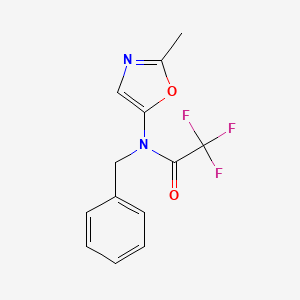
N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide typically involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties .
Industry: In the industrial sector, N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide can be used in the development of specialty chemicals and advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-®-α-methylbenzylacetamide
- N-Methyl-2,2,2-trifluoroacetamide
Comparison: N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide is unique due to the presence of both the benzyl and oxazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
87783-66-2 |
|---|---|
Molekularformel |
C13H11F3N2O2 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
N-benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-9-17-7-11(20-9)18(12(19)13(14,15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
VCKAOOALCFJGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(O1)N(CC2=CC=CC=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



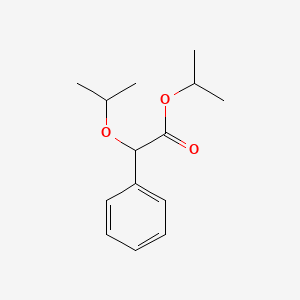
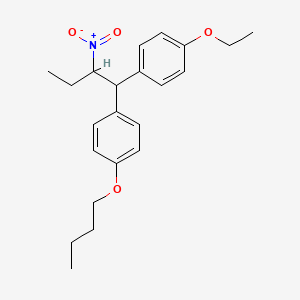

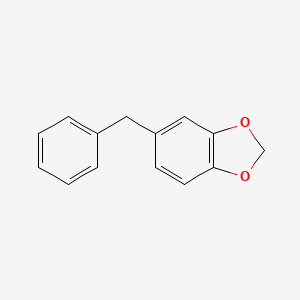
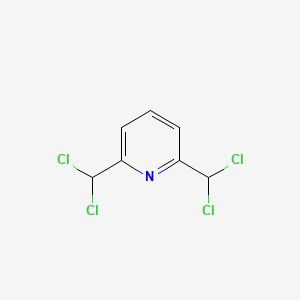
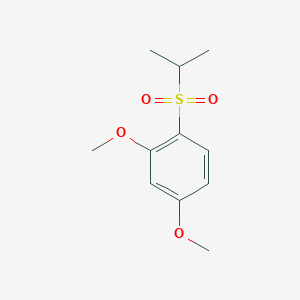

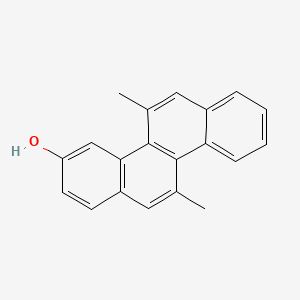
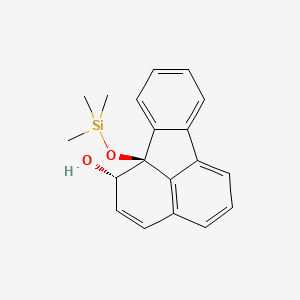
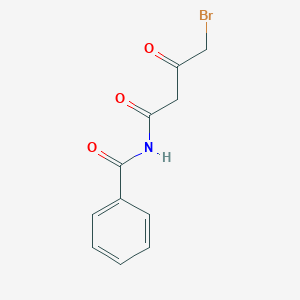
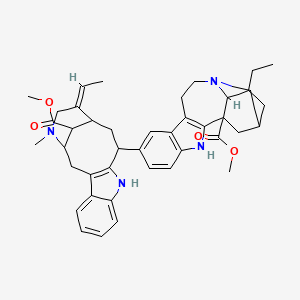
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
